molecular formula C24H20FN3O3S B2824917 4-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 443333-05-9

4-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

Cat. No. B2824917
CAS RN: 443333-05-9
M. Wt: 449.5
InChI Key: CWVKMZNEVPHPGL-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide” is a derivative of indole . Indole derivatives are known for their diverse biological activities and clinical applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Scientific Research Applications

Alzheimer's Disease Research

4-Fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide has been utilized as a selective serotonin 1A (5-HT1A) molecular imaging probe in Alzheimer's disease research. A study conducted by Kepe et al. (2006) utilized this compound in conjunction with positron emission tomography (PET) to quantify 5-HT1A receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. The study found significant decreases in receptor densities in Alzheimer's patients, correlating with worsening clinical symptoms and decreased glucose utilization (Kepe et al., 2006).

Radioprotective Activity

The compound has also been investigated for its radioprotective properties. Vasil'eva and Rozhkov (1992) synthesized N-2-(p-fluorophenyl)ethylamides of β-sulfmcarboxylic acids and evaluated their radioprotective activity and toxicity, discussing the effect of fluorine atoms upon this activity (Vasil'eva & Rozhkov, 1992).

Anticholinesterase Activity

In the field of neuropharmacology, Ghanei-Nasab et al. (2016) synthesized N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides and tested them for anticholinesterase activity. The study revealed significant activity toward acetylcholinesterase, particularly for compounds with a 7-(4-fluorobenzyl)oxy moiety on the coumarin scaffold (Ghanei-Nasab et al., 2016).

Synthesis and Structural Studies

A study by Moreno-Fuquen et al. (2019) detailed the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, utilizing microwave-assisted Fries rearrangement. The study included X-ray structural and theoretical studies of the synthesized compounds (Moreno-Fuquen et al., 2019).

PET Imaging

Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635 for positron emission tomography (PET) imaging, evaluating their biological properties in rats. This research contributes to the development of radiolabeled compounds for neuroimaging (Lang et al., 1999).

Future Directions

Indole derivatives, including “4-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide”, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . Future research could focus on further understanding the biological activities of this compound, developing effective synthesis methods, and exploring its potential therapeutic applications.

properties

IUPAC Name

4-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S/c25-19-9-7-18(8-10-19)24(29)26-13-14-27-15-23(21-3-1-2-4-22(21)27)32-16-17-5-11-20(12-6-17)28(30)31/h1-12,15H,13-14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVKMZNEVPHPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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